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Compound of Interest

Compound Name: 1-Chlorononane

Cat. No.: B146367 Get Quote

1-Chlorononane is a colorless liquid and a member of the alkyl halide family, frequently

utilized as a starting material or intermediate in the synthesis of pharmaceuticals, surfactants,

and other specialty chemicals.[1] Accurate and unambiguous structural confirmation is

paramount to ensure the integrity of subsequent reactions and the purity of final products. This

is achieved through a multi-faceted analytical approach, integrating various spectroscopic

techniques. Each method provides a unique piece of the structural puzzle, and together, they

offer definitive proof of identity and purity.

This guide will deconstruct the mass spectrum (MS), proton and carbon-13 nuclear magnetic

resonance (¹H & ¹³C NMR) spectra, and the infrared (IR) spectrum of 1-chlorononane. We will

explore not just the data itself, but the underlying physical principles that give rise to the

observed signals, fragmentation patterns, and absorption bands.

Table 1: Physicochemical Properties of 1-Chlorononane

Property Value Source(s)

Molecular Formula C₉H₁₉Cl [2]

Molecular Weight 162.70 g/mol [3]

Boiling Point 202-204 °C [4][5]

Density 0.87 g/mL at 25 °C [4][5]

Refractive Index (n²⁰/D) 1.436 [6]
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| IUPAC Name | 1-chlorononane |[3] |

Mass Spectrometry (MS): Unraveling the Molecular
Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the

molecular weight and obtaining structural information through the analysis of fragmentation

patterns. When a 1-chlorononane molecule is bombarded with high-energy electrons, it forms

an energetically unstable molecular ion (M⁺•) that subsequently breaks down into smaller,

characteristic fragments.[7]

The Molecular Ion Peak
A key feature in the mass spectrum of any chloro-compound is the isotopic signature of

chlorine. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in

an approximate 3:1 ratio.[8] Consequently, the mass spectrum of 1-chlorononane will exhibit

two molecular ion peaks:

M⁺• peak at m/z 162, corresponding to the molecule containing ³⁵Cl.

(M+2)⁺• peak at m/z 164, corresponding to the molecule containing ³⁷Cl.

The relative intensity of the M⁺• to the (M+2)⁺• peak will be approximately 3:1, which is a

definitive indicator for the presence of a single chlorine atom in the molecule.[8]

Fragmentation Pathway Analysis
The fragmentation of the 1-chlorononane molecular ion is driven by the cleavage of the

weakest bonds and the formation of the most stable carbocations.[7]

Alpha-Cleavage: Cleavage of the C1-C2 bond is a common fragmentation pathway for

primary alkyl halides. This results in the loss of a C₈H₁₇• radical and the formation of the

[CH₂³⁵Cl]⁺ ion at m/z 49 and the [CH₂³⁷Cl]⁺ ion at m/z 51.

Loss of HCl: A characteristic fragmentation for larger alkyl halides is the elimination of a

molecule of hydrogen chloride (HCl), leading to the formation of a non-1-ene radical cation

[C₉H₁₈]⁺• at m/z 126.[8]
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Alkyl Chain Fragmentation: The long alkyl chain readily fragments through the cleavage of C-

C bonds. This results in a series of carbocation fragments separated by 14 mass units

(corresponding to a CH₂ group). The most stable secondary carbocations are often more

abundant. The peak at m/z 43, corresponding to the propyl cation [C₃H₇]⁺, is typically the

base peak (most abundant fragment) in the spectrum of long-chain alkanes.[3][9] Another

significant peak is often observed at m/z 57, corresponding to the butyl cation [C₄H₉]⁺.

McLafferty Rearrangement: A notable fragment appears at m/z 91/93. This ion, [C₄H₈Cl]⁺, is

formed via a McLafferty-type rearrangement, which involves the transfer of a gamma-

hydrogen to the chlorine atom followed by the cleavage of the Cα-Cβ bond.

Table 2: Key Fragments in the Mass Spectrum of 1-Chlorononane

m/z (for ³⁵Cl) Proposed Fragment Ion Fragmentation Pathway

162 / 164 [C₉H₁₉Cl]⁺• Molecular Ion (M⁺•)

126 [C₉H₁₈]⁺• Loss of HCl

91 / 93 [C₄H₈Cl]⁺ McLafferty Rearrangement

57 [C₄H₉]⁺ Alkyl chain cleavage

49 / 51 [CH₂Cl]⁺ Alpha-cleavage

| 43 | [C₃H₇]⁺ | Alkyl chain cleavage (Base Peak) |
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Caption: Primary fragmentation pathways of 1-chlorononane in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei,

we can map out the connectivity of the entire structure.[10]

¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 1-chlorononane is relatively simple, reflecting its linear structure.

The key is to understand how the electronegative chlorine atom influences the chemical shifts

of nearby protons.
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C1 Protons (-CH₂Cl): The two protons on the carbon directly bonded to the chlorine atom are

the most deshielded due to the inductive effect of the chlorine. They will appear as a triplet at

approximately 3.5 ppm. The signal is a triplet because these protons are coupled to the two

adjacent protons on C2 (n+1 rule, 2+1=3).

C2 Protons (-CH₂-CH₂Cl): These protons are adjacent to the CH₂Cl group and will appear as

a multiplet (specifically, a quintet) around 1.8 ppm.

C3-C8 Protons (-(CH₂)₆-): The protons on carbons 3 through 8 are shielded and have very

similar chemical environments. They will overlap, producing a large, broad multiplet in the

range of 1.2-1.4 ppm.

C9 Protons (-CH₃): The terminal methyl group protons are the most shielded. They will

appear as a triplet around 0.9 ppm, coupled to the two protons on C8.

Table 3: Predicted ¹H NMR Spectral Data for 1-Chlorononane (in CDCl₃)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-9 (-CH₃) ~ 0.9 Triplet (t) 3H

H-3 to H-8 (-(CH₂)₆-) ~ 1.2-1.4 Multiplet (m) 12H

H-2 (-CH₂-CH₂Cl) ~ 1.8 Quintet (quin) 2H

| H-1 (-CH₂Cl) | ~ 3.5 | Triplet (t) | 2H |

¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in

the molecule.[11] For the linear 1-chlorononane, all nine carbon atoms are chemically distinct

and thus will produce nine separate signals.

C1 (-CH₂Cl): The carbon atom directly attached to the chlorine is the most deshielded and

will appear furthest downfield, around 45 ppm.

C2: The "beta" carbon will also experience a downfield shift, appearing around 33 ppm.
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C3: The "gamma" effect causes a slight upfield (shielding) shift relative to a normal alkane

chain, appearing around 27 ppm.

C4-C8: These carbons will have chemical shifts typical for internal methylene groups in a

long alkane chain, generally appearing between 29 and 32 ppm. The central carbons (C5,

C6) are often nearly indistinguishable.

C9 (-CH₃): The terminal methyl carbon is the most shielded and will appear furthest upfield,

around 14 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for 1-Chlorononane (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)

C-9 (-CH₃) ~ 14.1

C-8 ~ 22.7

C-7 ~ 31.8

C-4, C-5, C-6 ~ 29.2 - 29.5

C-3 ~ 26.8

C-2 ~ 32.6

| C-1 (-CH₂Cl) | ~ 45.1 |

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its bonds.[6] The spectrum of 1-chlorononane is dominated by features of the

alkyl chain and the carbon-chlorine bond.

C-H Stretching: Strong, sharp peaks will be observed just below 3000 cm⁻¹, typically in the

2850-2960 cm⁻¹ range. These are characteristic of sp³ C-H bonds in the methyl (CH₃) and

methylene (CH₂) groups.[9][12]
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C-H Bending: The scissoring vibration of the CH₂ groups appears around 1465 cm⁻¹.[6] The

symmetric bending ("umbrella" mode) of the CH₃ group is seen near 1375 cm⁻¹.[8] For a

long chain of four or more CH₂ groups, a characteristic rocking vibration is observed around

720-725 cm⁻¹.[8]

C-Cl Stretching: The presence of the chlorine atom is confirmed by a strong absorption band

in the fingerprint region. The C-Cl stretch for a primary alkyl chloride occurs in the range of

730-650 cm⁻¹.[13] Another characteristic band is the CH₂ wag of the -CH₂Cl group, which is

found between 1300-1150 cm⁻¹.[4][14]

Table 5: Characteristic IR Absorption Bands for 1-Chlorononane

Wavenumber (cm⁻¹) Vibration Type Functional Group

2960 - 2850 C-H Stretch -CH₃, -CH₂

1465 C-H Bend (Scissoring) -CH₂

1375 C-H Bend (Symmetric) -CH₃

1300 - 1150 C-H Wag -CH₂Cl

730 - 650 C-Cl Stretch R-Cl

| ~720 | C-H Rock | -(CH₂)ₙ- (n ≥ 4) |

Integrated Spectral Analysis: A Cohesive Structural
Proof
No single technique provides the complete picture. The true power of spectroscopic analysis

lies in the integration of data from all methods.

MS confirms the molecular weight (162 amu) and the presence of one chlorine atom (M/M+2

ratio of 3:1).

IR spectroscopy confirms the presence of an alkyl chain (C-H stretches/bends) and a C-Cl

bond (stretch in the fingerprint region). It confirms the absence of other functional groups like

C=O, O-H, or C=C.
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¹³C NMR confirms the presence of nine unique carbon atoms, consistent with the nonane

backbone. The chemical shifts indicate one carbon is attached to an electronegative atom.

¹H NMR provides the final, detailed map. It shows the connectivity of all proton

environments, confirms the -CH₂Cl group (triplet at ~3.5 ppm), the terminal -CH₃ group

(triplet at ~0.9 ppm), and the long methylene chain, validating the structure as 1-
chlorononane.
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Structure
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- 1 Chlorine Atom
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- C-Cl bond
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Caption: Integrated workflow for the structural elucidation of 1-chlorononane.

Experimental Protocols
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The following sections describe generalized, field-proven protocols for acquiring high-quality

spectral data for liquid samples like 1-chlorononane.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of volatile alkyl halides.[3][15]

Sample Preparation: Prepare a dilute solution of 1-chlorononane (~10-100 µg/mL) in a

high-purity volatile solvent such as methanol or dichloromethane.

GC Column Selection: Use a mid-polar capillary column, such as a 6% cyanopropylphenyl-

94% dimethylpolysiloxane phase (e.g., VF-624ms), which provides good resolution for alkyl

halides.[1]

Injector Setup: Set the injector temperature to 200-250 °C. Use a split injection mode (e.g.,

20:1 split ratio) to prevent column overloading.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase temperature at 10 °C/min to 220 °C.

Final hold: Hold at 220 °C for 5 minutes.

Carrier Gas: Use Helium as the carrier gas with a constant flow rate of 1.0-1.5 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 35-350.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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This protocol is standard for acquiring ¹H and ¹³C NMR spectra of organic compounds.[16][17]

Sample Preparation: Dissolve 5-10 mg of 1-chlorononane in ~0.6-0.7 mL of a deuterated

solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Spectrometer Preparation: Place the NMR tube in the spectrometer. Ensure the instrument is

locked onto the deuterium signal of the solvent and that the sample is shimmed to achieve a

homogeneous magnetic field.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).

Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

Acquire 8 to 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

Set the spectral width to cover the full carbon range (e.g., 0 to 220 ppm).

A relaxation delay of 2 seconds is typically sufficient.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is

required.

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the

spectrum and calibrate it using the TMS signal at 0.00 ppm (for ¹H) or the residual solvent

peak (CDCl₃ at 77.16 ppm for ¹³C). Integrate the ¹H signals.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
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ATR-FTIR is a rapid and convenient method for analyzing liquid samples without extensive

preparation.[7][18]

Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Collect

a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O,

as well as any intrinsic absorbance of the crystal.

Sample Application: Place 1-2 drops of neat 1-chlorononane directly onto the center of the

ATR crystal, ensuring it is fully covered.

Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-

added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or acetone) and a soft, non-abrasive wipe.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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